(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol
Overview
Description
“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” is a chemical compound with the molecular formula C14H12N4O . It is also known by other names such as Losartan Potassium Impurity B .
Synthesis Analysis
The synthesis of compounds similar to “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has been reported in various studies . For instance, one study reported that the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .Molecular Structure Analysis
The molecular structure of “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” consists of a biphenyl group attached to a tetrazolyl group and a methanol group .Physical And Chemical Properties Analysis
“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has a molecular weight of 252.27 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 1.9 .Scientific Research Applications
Structural Characterization and Molecular Interactions
- The compound has been precisely characterized, revealing a perfectly ordered structure stabilized by intermolecular hydrogen bonding. This suggests its potential in material science and crystallography studies (Tessler & Goldberg, 2004).
Crystal Structure Analysis
- Studies on crystal structure, including the orientations of the rings in the biphenylyltetrazole moieties and the disorder in certain molecular groups, provide insights for applications in crystal engineering and molecular design (Sieroń et al., 2004).
Heterocyclic Compound Synthesis
- Research shows that heterocyclic compounds containing this structure have significant applications in pharmaceutical, medicinal, agricultural, and drug sciences, highlighting its importance in these fields (Ande, 2012).
Molecular Conformation and Hydrogen-Bond Network
- Studies on molecular conformation and the hydrogen-bond network of related compounds can inform the design of new drugs and materials (Ishii et al., 2002).
Chemical Properties and Solubility
- Research on the solubility of related compounds in different solvents can guide pharmaceutical formulation and chemical process design (Guo et al., 2008).
Photophysical Studies
- Photophysical studies of derivatives, exploring fluorescence and absorption spectra, are valuable in the development of new materials and sensors (Mondal et al., 2019).
Future Directions
The future directions for research on “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the compound’s structural features, it may also be of interest to investigate its interactions with various biological targets .
properties
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJTHPAIULYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166899 | |
Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |
CAS RN |
160514-13-6 | |
Record name | Losartan potassium impurity B [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160514136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFA600H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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